Structural Scaffold Differentiation of Hpk1-IN-10 from Alternative HPK1 Inhibitor Chemotypes
Hpk1-IN-10 exhibits a structurally distinct chemical scaffold compared to other HPK1 inhibitor series. It features a fused hexahydrobenzo[b]pyrazino[1,2-d][1,4]oxazine-pyrrolo[2,3-b]pyridine core linked via a phenyl spacer to a dimethylaminoazetidine amide group . In contrast, alternative HPK1 inhibitors employ different chemotypes: NDI-101150 is an aminopyrimidine-based inhibitor, DS21150768 features a pyrimidine/pyridine scaffold, and PROTAC-based degraders such as DD205-291 utilize entirely different E3 ligase-recruiting architectures [1][2]. Structural divergence predicts differential binding modes and kinase selectivity profiles.
| Evidence Dimension | Chemical scaffold type |
|---|---|
| Target Compound Data | Fused hexahydrobenzo[b]pyrazino[1,2-d][1,4]oxazine-pyrrolo[2,3-b]pyridine core with azetidine-amide |
| Comparator Or Baseline | NDI-101150 (aminopyrimidine), DS21150768 (pyrimidine/pyridine), DD205-291 (PROTAC degrader) |
| Quantified Difference | Not quantifiable; qualitative scaffold divergence |
| Conditions | Structural analysis based on disclosed chemical structures |
Why This Matters
Scaffold differentiation supports orthogonal chemical tool validation and reduces the risk that observed phenotypic effects are due to a scaffold-specific off-target liability shared across a single chemotype series.
- [1] Targeting hematopoietic progenitor kinase 1 (HPK1) for tumor immunotherapy: advances in small molecule inhibitors. Biochemical Pharmacology, 2025. Review of HPK1 inhibitor chemotypes including NDI-101150, DS21150768, and PROTAC degraders. View Source
- [2] Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy. 2024. DD205-291 PROTAC degrader characterization. View Source
